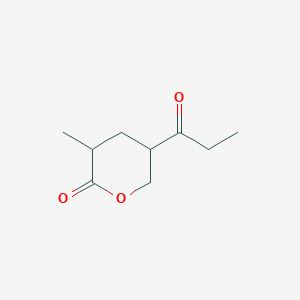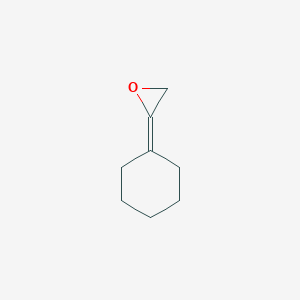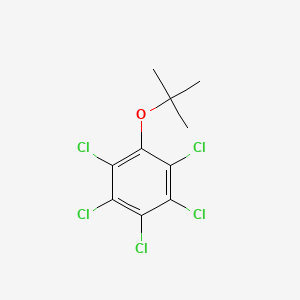
Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate is an organic compound that features a complex structure with multiple functional groups It contains an ester group, an aldehyde group, and an aromatic ring with a methoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the aromatic ring with the penta-2,4-dienoate moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of primary alcohols
Substitution: Formation of substituted aromatic compounds
科学的研究の応用
Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate involves its interaction with various molecular targets and pathways. The compound’s functional groups, such as the aldehyde and ester, can participate in chemical reactions that modify biological molecules. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function.
類似化合物との比較
Similar Compounds
Methyl (2E,4Z)-4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
4-Formyl-2-methoxyphenyl methacrylate: Another compound with a similar aromatic ring and aldehyde group but different overall structure.
特性
CAS番号 |
90156-07-3 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC名 |
methyl 4-formyl-5-(4-methoxyphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C14H14O4/c1-17-13-6-3-11(4-7-13)9-12(10-15)5-8-14(16)18-2/h3-10H,1-2H3 |
InChIキー |
LICMVJBZUQXBPS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=C(C=CC(=O)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



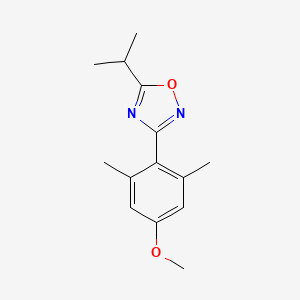
![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)

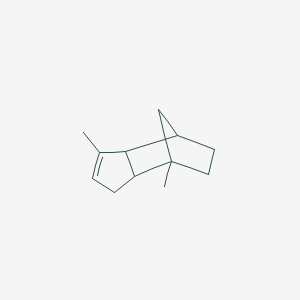

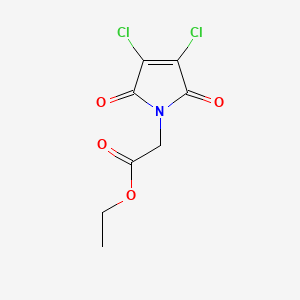
![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)
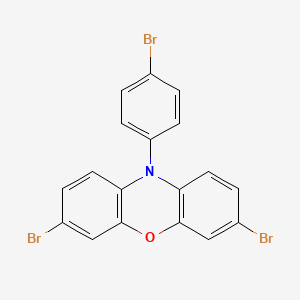
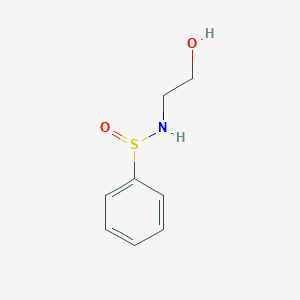
![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)
